3-Bromomethyl-1,5,5-trimethylhydantoin

Descripción general

Descripción

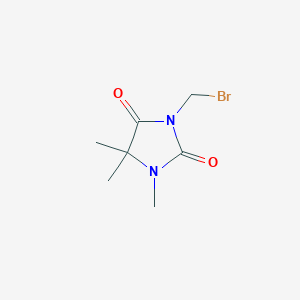

3-Bromomethyl-1,5,5-trimethylhydantoin is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of hydantoin, characterized by the presence of a bromomethyl group attached to the nitrogen atom in the hydantoin ring. This compound is widely used in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin typically involves the bromination of 1,5,5-trimethylhydantoin. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to facilitate the bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromomethyl-1,5,5-trimethylhydantoin undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydantoin derivatives with different functional groups

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted hydantoins with various functional groups.

- Brominated derivatives with enhanced reactivity.

- Reduced hydantoin derivatives with modified properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Bromomethyl-1,5,5-trimethylhydantoin is structurally related to other halogenated hydantoins such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The compound acts as a source of bromine when it reacts with water, producing hypobromous acid (HOBr), which is effective as a disinfectant. The general reaction can be summarized as follows:This reaction highlights the compound's ability to release active bromine species that can oxidize and eliminate pathogens in various settings, including water treatment and food processing.

Water Treatment

This compound is utilized in disinfecting water for recreational use such as swimming pools and spas. Its efficacy is less sensitive to pH variations compared to traditional chlorine-based disinfectants. Studies have demonstrated that it effectively reduces microbial contamination in water systems, making it a preferred choice for maintaining water quality in various recreational and industrial applications .

Food Safety

The compound is also employed in the food industry for sanitizing surfaces and equipment. Its antimicrobial properties are particularly beneficial in poultry processing, where it helps reduce bacterial contamination on carcasses. Research indicates that using this compound leads to significant reductions in pathogens such as Salmonella and Campylobacter during processing .

Industrial Applications

In addition to its use in food safety and water treatment, this compound serves as a slimicide in paper production processes. It prevents microbial growth on food-contact paper products, ensuring safety and compliance with health regulations .

Case Study 1: Poultry Processing Efficacy

A study conducted by McNaughton et al. evaluated the effectiveness of this compound in reducing bacterial loads on poultry carcasses. The results showed a dose-dependent reduction in bacteria when treated with varying concentrations of the compound. The study concluded that this compound could significantly enhance food safety protocols in poultry processing environments .

Case Study 2: Water Quality Maintenance

Research examining the use of this compound in recreational water systems indicated that it effectively maintained microbial levels below safety thresholds established by health authorities. The study highlighted its advantages over traditional chlorine treatments due to its stability and efficacy across different pH levels .

Comparative Data Table

| Application Area | Mechanism of Action | Efficacy |

|---|---|---|

| Water Treatment | Releases hypobromous acid for disinfection | Effective against a wide range of pathogens |

| Food Safety | Reduces bacterial contamination | Significant reduction in Salmonella and Campylobacter |

| Industrial Use (Paper) | Acts as a slimicide | Prevents microbial growth on food-contact surfaces |

Mecanismo De Acción

The mechanism of action of 3-Bromomethyl-1,5,5-trimethylhydantoin involves its ability to act as a brominating agent. The bromomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity is attributed to the electrophilic nature of the bromomethyl group, which readily reacts with nucleophiles .

Comparación Con Compuestos Similares

1,3-Dibromo-5,5-dimethylhydantoin: Another brominated hydantoin derivative with similar reactivity but different substitution patterns.

1,5,5-Trimethylhydantoin: The parent compound without the bromomethyl group, used as a precursor in the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Actividad Biológica

3-Bromomethyl-1,5,5-trimethylhydantoin is a halogenated hydantoin derivative that has garnered interest due to its biological activity, particularly in the context of its applications as a disinfectant and biocide. This compound is structurally related to other hydantoins, such as 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which has been extensively studied for its efficacy in water treatment and potential toxicological effects.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₅H₆BrN₂O₂

- Molecular Weight : 195.02 g/mol

- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone.

The compound releases hypobromous acid upon hydrolysis, which contributes to its biocidal activity against various pathogens.

The biological activity of this compound primarily stems from its ability to release bromine species that act as oxidizing agents. The mechanism can be summarized as follows:

-

Reaction with Water :

This reaction produces hypobromous acid (HOBr), which is a potent oxidizing agent.

-

Disinfection Process :

- HOBr oxidizes organic matter and microbial cells.

- The reaction leads to the formation of bromide ions and dead pathogens:

Case Study: Zebrafish Embryo Toxicity

A significant study investigated the developmental toxicity of this compound using zebrafish embryos. The findings revealed:

- Developmental Malformations : Exposure to concentrations of 4 mg/L resulted in malformations such as edema and axial defects.

- Lethal Concentration : The 50% lethal concentration (LC50) was determined to be approximately 8.10 mg/L after 96 hours.

- Histopathological Changes : Notable changes included hyperplasia of gill epithelium and increased catalase activity indicating oxidative stress .

Comparative Toxicity Data

| Parameter | Value (mg/L) |

|---|---|

| No Observable Effect Level | 0.5 |

| LC50 (96h) | 8.10 |

| Inhibitory Concentration | 7.37 |

Applications in Water Treatment

This compound is utilized extensively in water treatment processes due to its effectiveness against a wide range of microorganisms. Its biocidal properties make it suitable for:

- Swimming Pool Disinfection

- Cooling Towers

- Wastewater Treatment

The compound's ability to release both bromine and chlorine enhances its efficacy as a disinfectant .

Propiedades

IUPAC Name |

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDOFXVZYMKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448881 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159135-61-2 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.